molecular formula C18H23N5O6 B2562073 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 442555-94-4

7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2562073
M. Wt: 405.411
InChI Key: LRKYPNVHQDFSKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H23N5O6 and its molecular weight is 405.411. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Biological Activities

  • Bromophenols and Nucleoside Base Derivatives : Research on the red alga Rhodomela confervoides has led to the isolation of new bromophenols C-N coupled with nucleoside base derivatives. These compounds, including variations of purine diones, have been characterized for their structures and potential biological activities, hinting at the diversity of applications in natural product chemistry and drug discovery (Ma et al., 2007).

  • Cardiovascular Activity : A study focused on the synthesis and evaluation of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones and their cardiovascular activities. Such research underscores the potential of purine derivatives in developing therapeutic agents for cardiovascular diseases (Chłoń-Rzepa et al., 2004).

  • Structural Analysis : The structural analysis of purine fused-ring skeletons in compounds similar to the one mentioned provides insights into their conformation and the role of intramolecular hydrogen bonds. This information is crucial for understanding the chemical behavior and potential interactions of such compounds (Karczmarzyk et al., 1995).

Synthesis and Reactivity

  • Novel Synthesis Methods : Research into novel synthesis methods for purine derivatives, including those with specific substitutions at the 7 and 8 positions, highlights the ongoing interest in developing new compounds for various applications, including medicinal chemistry (Nicolaides et al., 1993).

  • Reactivity and Formation of Complex Molecules : Studies on the reactivity of related compounds, leading to the formation of complex molecules with potential biological activities, are indicative of the broad interest in exploring the chemistry of purine derivatives for pharmaceutical applications (Pimenova et al., 2003).

properties

IUPAC Name

8-(2-hydroxyethylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O6/c1-22-15-14(16(26)21-18(22)27)23(17(20-15)19-7-8-24)9-11(25)10-29-13-5-3-12(28-2)4-6-13/h3-6,11,24-25H,7-10H2,1-2H3,(H,19,20)(H,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKYPNVHQDFSKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCO)CC(COC3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

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